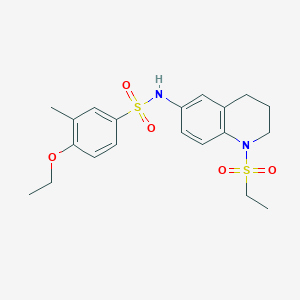

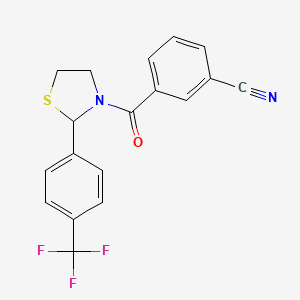

4-ethoxy-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzenesulfonamide

カタログ番号 B2584020

CAS番号:

946347-83-7

分子量: 438.56

InChIキー: MASWCWGVIVBIEK-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds involves the homologation of electrophilic N-sulfinylamines with Li-CHXY reagents . The transformation takes place under full chemocontrol and exhibits good flexibility for preparing both N-aryl and N-alkyl analogues . Various sensitive functionalities can be accommodated on the starting materials, thus documenting a wide reaction scope .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using any chemical identifier or molecular structure on certain websites, which provide estimated physicochemical property data based on reliable QSPR and ANN .Chemical Reactions Analysis

The sulfinamide moiety constitutes an important organic framework of considerable interest across the chemical sciences . It can be engaged in oxidative transformations en route to sulfonamides and aza-analogues, widely expressed in biologically active substances .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be estimated using any chemical identifier or molecular structure on certain websites .科学的研究の応用

Antimicrobial and Anticancer Applications

- Synthesis and Antimicrobial Activity : Novel sulfonamide derivatives, including those incorporating hydroxyquinoline structures, have been synthesized and shown to exhibit significant antimicrobial activity against various bacterial and fungal strains. For example, derivatives synthesized by reacting 4-aminobenzenesulfonamide with chloromethyl-hydroxyquinoline exhibited higher antimicrobial activity compared to their parent compounds (S. Vanparia et al., 2010).

- Pro-apoptotic Effects in Cancer Cells : Sulfonamide derivatives have been found to induce pro-apoptotic effects in cancer cells, mediated through the activation of p38/ERK phosphorylation pathways. This suggests their potential as therapeutic agents in cancer treatment (A. Cumaoğlu et al., 2015).

Enzyme Inhibition for Therapeutic Applications

- Inhibition of Acetylcholinesterase : Certain sulfonamide derivatives have been synthesized and evaluated for their potential as therapeutic agents for Alzheimer’s disease, showing inhibitory activity against acetylcholinesterase. This suggests their application in managing symptoms of neurodegenerative diseases (M. Abbasi et al., 2018).

Chemical Synthesis and Characterization

- Synthesis of Fluorescent Derivatives : The synthesis of sulfonamide derivatives with specific functional groups has led to the creation of compounds with potential applications in fluorescence-based detection and imaging, highlighting their versatility in chemical synthesis and characterization (M. Kimber et al., 2003).

Molecular Docking and Theoretical Studies

- Molecular Docking to Explore Binding Affinities : Theoretical studies, including molecular docking, have been utilized to explore the binding affinities of sulfonamide derivatives to target proteins, aiding in the rational design of compounds with enhanced biological activity (N. Virk et al., 2018).

特性

IUPAC Name |

4-ethoxy-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-3-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O5S2/c1-4-27-20-11-9-18(13-15(20)3)29(25,26)21-17-8-10-19-16(14-17)7-6-12-22(19)28(23,24)5-2/h8-11,13-14,21H,4-7,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MASWCWGVIVBIEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)CC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-ethoxy-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

(3R,4S)-Methyl 4-aminotetrahydrofuran-3-carboxylate hyd...

1402565-76-7; 2305079-52-9; 503168-08-9

![1-(4-Methoxyphenoxy)-3-[4-(4-methylphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B2583948.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-[4-(1,3-benzothiazol-2-yl)-3-hydroxy-5-imino-2H-pyrrol-1-yl]benzoate](/img/structure/B2583950.png)

![2-{[(4-Chloro-2,5-dimethoxyphenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B2583954.png)

![1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-ethylbutan-1-one](/img/structure/B2583955.png)

![1-(2-Chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-cyclopentylsulfanylethanone](/img/structure/B2583956.png)

![N-(3-chlorophenyl)-2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2583958.png)

![1-{1H,2H,3H,4H-pyrazino[1,2-a]indol-2-yl}prop-2-en-1-one](/img/structure/B2583959.png)

![6,7-dichloro-4H-benzo[1,4]oxazin-3-one](/img/structure/B2583960.png)